Welcome to the BenchChem Online Store!
molecular formula C8H8F2O B1588411 1-(2,6-Difluorophenyl)ethanol CAS No. 87327-65-9

1-(2,6-Difluorophenyl)ethanol

Cat. No. B1588411
M. Wt: 158.14 g/mol
InChI Key: SIYWDKQSSDBLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04438271

Procedure details

2,6-Difluoro-alpha-methylbenzyl alcohol of (B) (14.9 g, 0.094 mol) is dissolved in chloroform (50 ml) and warmed to 60° C. Thionyl chloride (22.4 g, 0.19 mol) is now added dropwise. The whole is kept at 60° C. for 4 hours then stirred overnight at room temperature. Excess thionyl chloride and chloroform are then removed on a rotary evaporator, resulting in pure title product (16.6 g, 99.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Yield
99.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[CH:4](O)[CH3:5].S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[CH:4]([Cl:14])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(C)O)C(=CC=C1)F
Name
Quantity
14.9 g
Type
reactant
Smiles
FC1=C(C(C)O)C(=CC=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
then stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride and chloroform are then removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(C)Cl)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.